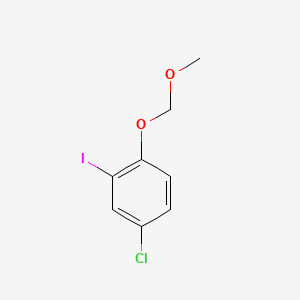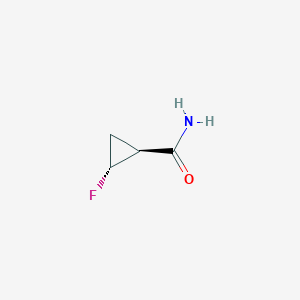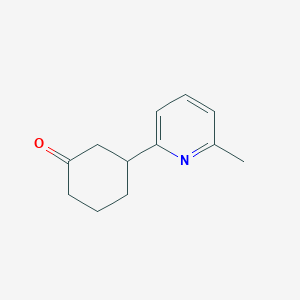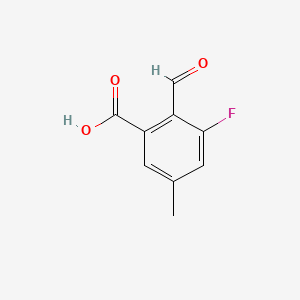
3-Fluoro-2-formyl-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-formyl-5-methylbenzoic acid: is an organic compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 3-fluoro-2-methylbenzoic acid . This process typically requires the use of fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst . Another method involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzoic acid, followed by a reduction reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fractional distillation , crystallization , and chromatography are commonly employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoro-2-carboxy-5-methylbenzoic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-2-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systemspharmaceuticals and bioactive molecules .
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable scaffold for drug design. The formyl group can participate in hydrogen bonding and electrophilic interactions , influencing the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Comparison: Compared to its analogs, 3-Fluoro-2-formyl-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H7FO3 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
3-fluoro-2-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-4H,1H3,(H,12,13) |
Clave InChI |
XLNQFPHGPGWKND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




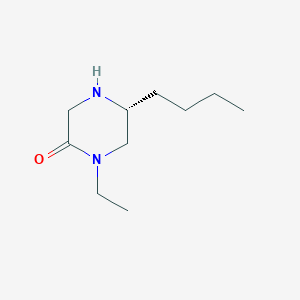
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
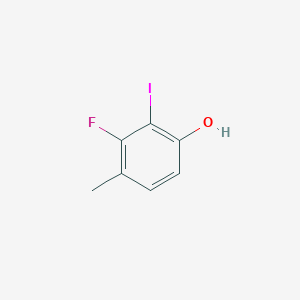


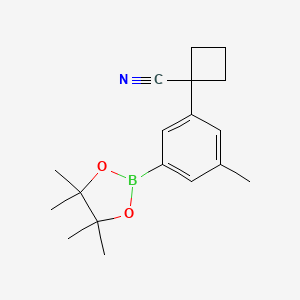
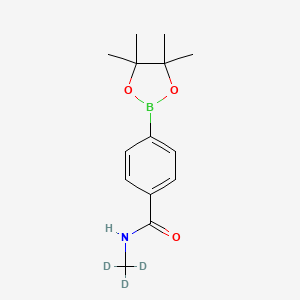
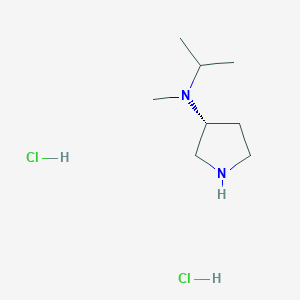
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
